2-(2-Phenylethoxy)benzaldehyde
Overview
Description
2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .
Synthesis Analysis
The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis
The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .Physical And Chemical Properties Analysis
2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .Scientific Research Applications
Benzaldehyde Formation Studies
Research has explored the formation of benzaldehyde, a compound related to 2-(2-Phenylethoxy)benzaldehyde, in various contexts. For instance, studies have examined the thermal formation of benzaldehyde from phenylacetaldehyde, identifying phenylacetaldehyde as an effective precursor in the presence of air and water, which enhances benzaldehyde formation (Chu & Yaylayan, 2008).
Synthesis and Catalysis
The synthesis of substituted benzaldehydes, including 2-(2-Phenylethoxy)benzaldehyde, has been a subject of research. A study focused on the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, leading to the synthesis of substituted 2-bromobenzaldehydes (Dubost et al., 2011). Another research discussed the efficient synthesis of labeled benzaldehydes via regio-selective formylation, providing a methodology for synthesizing functionalized benzaldehydes with high isotopic purity (Boga, Alhassan, & Hesk, 2014).
Polymer Chemistry
In polymer chemistry, the synthesis of 2-substituted 1,3-benzoxazines, including compounds with structures related to 2-(2-Phenylethoxy)benzaldehyde, has been investigated. These monomers were polymerized, and their thermal properties were analyzed, indicating their potential applications in materials science (Ohashi et al., 2016).
Bioproduction of Benzaldehyde
The bioproduction of benzaldehyde, a compound structurally related to 2-(2-Phenylethoxy)benzaldehyde, has been explored using Pichia pastoris in a two-phase partitioning bioreactor. This study aimed to enhance benzaldehyde production, an important molecule in the flavor industry (Craig & Daugulis, 2013).
Chemical Reactions and Synthesis
Various studies have delved into the reactions involving benzaldehyde and its derivatives. For instance, research on the hydrolysis and hydrogenolysis of acetals and thioacetals of benzaldehyde has been conducted, examining the reaction rates and stereoelectronic effects (Moreau et al., 1997). Additionally, the synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde, an intermediate in the synthesis of anticancer drugs, has been reported, highlighting the importance of benzaldehyde derivatives in pharmaceutical applications (Duan et al., 2017).
properties
IUPAC Name |
2-(2-phenylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPKSQHOCUCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361368 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)benzaldehyde | |
CAS RN |
93898-91-0 | |
Record name | 2-(2-phenylethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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